molecular formula C28H29NO11 B1284055 Baumycin C1 CAS No. 63084-42-4

Baumycin C1

Cat. No. B1284055
CAS RN: 63084-42-4
M. Wt: 555.5 g/mol
InChI Key: AQFSEUJDYAJBPS-RWNSZTQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

Baumycin C1 has a molecular formula of C28H29NO11 and a molecular weight of 555.53 . The InChI key is AQFSEUJDYAJBPS-RWNSZTQCSA-N . The structure of Baumycins, including this compound, was reported in a previous paper .


Physical And Chemical Properties Analysis

This compound appears as an orange-red crystal . It is soluble in chloroform, methanol, and water . The predicted boiling point is 845.8±65.0°C, and the melting point is between 154-157°C . The predicted density is 1.55±0.1 g/cm3 .

Scientific Research Applications

Baumycin Biosynthesis and Structure

Baumycins, including Baumycin C1, are notably associated with the biosynthesis of clinically important anticancer secondary metabolites, such as daunorubicin and doxorubicin. These compounds are glycosylated anthracyclines derived from Streptomyces peucetius. This compound is characterized by an unusual acetal moiety attached to daunosamine. This acetal is hydrolyzed during the acidic extraction of daunorubicin from fermentation broth. The baumycin/daunorubicin biosynthetic gene cluster (dox) includes the dnmZ gene, which encodes a nitrososynthase. This enzyme is involved in the oxidative cleavage of amino sugars to produce nitroso sugars, a critical step in the formation of this compound. The findings highlight the intricate processes involved in the biosynthesis of baumycins and their structural uniqueness (Al-Mestarihi et al., 2013).

Interaction with DNA

Baumycins, including this compound, exert their effects by interacting with DNA, influencing nucleic acid synthesis. They have been shown to bind to DNA, causing alterations in its structure. This interaction can result in the inhibition of various DNA-dependent enzymes, such as DNA polymerase I, RNA polymerase, and reverse transcriptase. These effects contribute to their potent inhibitory actions on these enzymes, which are essential for DNA and RNA synthesis. The manner in which this compound and other anthracyclines bind to DNA and affect nucleic acid synthesis offers insight into their potential therapeutic applications, especially in the treatment of cancers (Komiyama et al., 1983).

Antibacterial Activities

This compound, like other anthracycline antibiotics, exhibits antibacterial properties. This class of compounds is effective against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Their bactericidal mechanism is likely due to the disruption of bacterial cell membranes and inhibition of critical bacterial processes. The potential use of this compound as an antimicrobial agent, particularly against drug-resistant bacteria, highlights its importance in addressing the growing challenge of antibiotic resistance (Bera et al., 2008).

Biochemical Analysis

Biochemical Properties

Baumycin C1 plays a significant role in biochemical reactions, particularly in its interaction with enzymes, proteins, and other biomolecules. It is known to interact with topoisomerase II, an enzyme crucial for DNA replication and repair. This compound inhibits the activity of topoisomerase II, leading to DNA strand breaks and ultimately cell death . Additionally, this compound interacts with various proteins involved in the apoptotic pathway, enhancing its antitumor effects.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It induces G0/G1 cell-cycle arrest and mitochondrial-mediated apoptosis in human hepatocellular cancer cells . This compound downregulates the expression of cyclin D3, cyclin E1, CDK2, CDK4, and CDK6, while upregulating the expression of p21. This compound also causes mitochondrial membrane dysfunction through oxidative stress, leading to apoptosis via the intrinsic caspase-dependent pathway .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound binds to DNA and inhibits topoisomerase II, preventing the relaxation of supercoiled DNA and causing DNA strand breaks . This inhibition leads to the activation of the apoptotic pathway, characterized by the cleavage of caspase-9 and caspase-3, and the upregulation of pro-apoptotic proteins such as Bax and p53 . These molecular interactions contribute to the compound’s antitumor activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, but its degradation can occur over extended periods. Long-term studies have shown that this compound maintains its antitumor activity, although its efficacy may decrease due to degradation . In vitro and in vivo studies have demonstrated that this compound continues to induce apoptosis and cell-cycle arrest over time, with minimal long-term adverse effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth with minimal toxicity . At higher doses, the compound can cause significant toxic effects, including damage to healthy tissues and organs . Threshold effects have been observed, where the antitumor efficacy of this compound plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism affects the levels of active metabolites and influences the overall efficacy of this compound. Additionally, this compound impacts metabolic flux and metabolite levels, contributing to its antitumor effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound utilizes active transport and co-transport systems to enter cells, where it interacts with specific carrier proteins . This compound is distributed to different cellular compartments, including the nucleus and mitochondria, where it exerts its effects. The localization and accumulation of this compound within cells are crucial for its antitumor activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the nucleus, where it binds to DNA and inhibits topoisomerase II . Additionally, this compound is found in the mitochondria, where it induces mitochondrial dysfunction and apoptosis . The subcellular localization of this compound is directed by targeting signals and post-translational modifications, ensuring its effective distribution within cells.

properties

IUPAC Name

N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29NO11/c1-11-23(32)15(29-10-30)7-18(39-11)40-17-9-28(37,12(2)31)8-14-20(17)27(36)22-21(25(14)34)24(33)13-5-4-6-16(38-3)19(13)26(22)35/h4-6,10-11,15,17-18,23,32,34,36-37H,7-9H2,1-3H3,(H,29,30)/t11-,15-,17-,18-,23+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFSEUJDYAJBPS-RWNSZTQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63084-42-4
Record name N-Formyldaunorubicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063084424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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